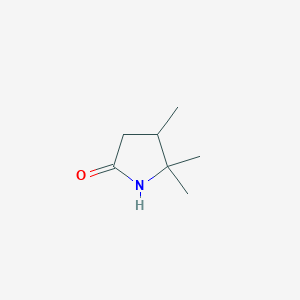
(S)-Methyl 2,3-dihydroxypropanoate
Descripción general
Descripción
“(S)-Methyl 2,3-dihydroxypropanoate” is a chemical compound with the CAS Number 10303-88-5 . It has a molecular weight of 120.11 and is typically found in a white to yellow liquid form .
Synthesis Analysis
The synthesis of “(S)-Methyl 2,3-dihydroxypropanoate” can be achieved from ALPHA,BETA-ISOPROPYLIDENE-L-GLYCERIC ACID METHYL ESTER . A specific method involves adding concentrated sulfuric acid to a solution of l-serine in water at 0 °C. Then, a solution of NaNO2 in water is added over a period of 24 hours. After reducing the volume of the solution in vacuo, an aqueous solution of NaOH is added. Then methanol and acetone are added and the mixture is filtered. After evaporation of the filtrate, the residue is dissolved in methanol. Trimethyl orthoformate and p-toluenesulfonic acid are added and the mixture is heated to reflux for 16 hours .Molecular Structure Analysis
The molecular formula of “(S)-Methyl 2,3-dihydroxypropanoate” is C4H8O4 . The InChI Key is COFCNNXZXGCREM-VKHMYHEASA-N .Physical And Chemical Properties Analysis
“(S)-Methyl 2,3-dihydroxypropanoate” has a boiling point of 241.5±0.0℃ (760 Torr) and a density of 1.285±0.06 g/cm3 (20 ºC 760 Torr) . Its flash point is 103.7±11.7℃ . The compound is highly soluble with a solubility of 277.0 mg/ml ; 2.31 mol/l .Aplicaciones Científicas De Investigación
-
Biopharma Production
-
Safety Controlled Environment
-
Advanced Battery Science and Technology
-
Chromatography and Mass Spectrometry
-
Material Science
Safety And Hazards
Propiedades
IUPAC Name |
methyl (2S)-2,3-dihydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFCNNXZXGCREM-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2,3-dihydroxypropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















